Cyanogen

(CN)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CN)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ethyl ether

Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times

450 CC IN 100 ML WATER @ 20 °C

2300 cc in 100 ml ethyl alcohol @ 20 °C

500 cc in 100 ml ethyl ether @ 20 °C

100 g of water dissolves 1 g of cyanogen at 18 °C

In water, 1.51X10+5 mg/L at 25 °C (est)

Solubility in water, ml/100ml at 20 °C: 450

1%

Synonyms

Canonical SMILES

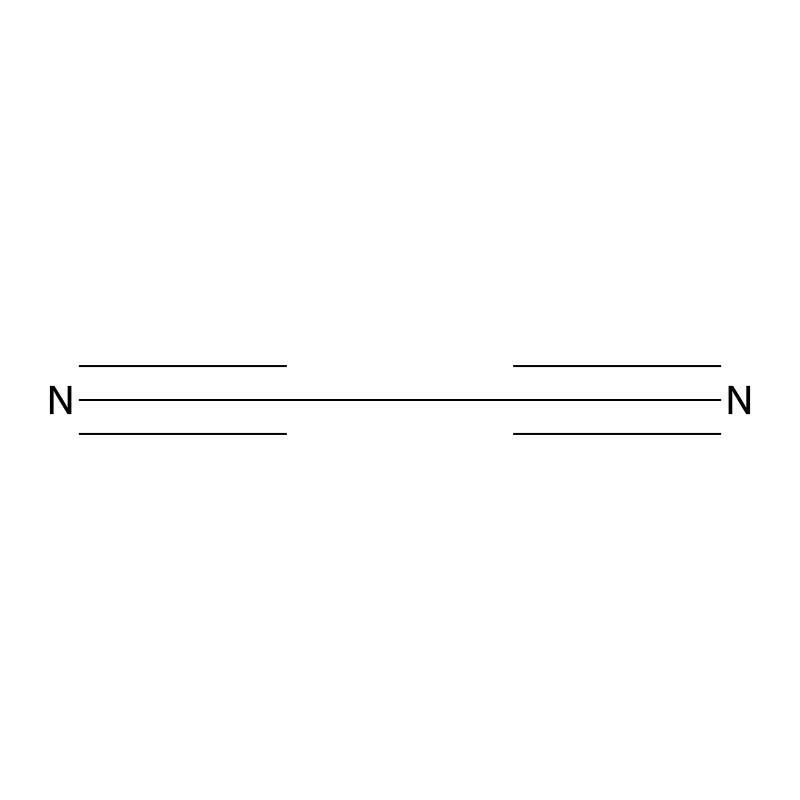

Cyanogen is a chemical compound with the formula , consisting of two cyano groups linked by a carbon-carbon bond. It appears as a colorless gas with a pungent odor, reminiscent of almonds, and is highly toxic. Cyanogen is classified as a pseudohalogen and is notable for its ability to form various derivatives, including cyanogen halides such as cyanogen chloride and cyanogen bromide. The molecular structure of cyanogen is linear, represented as .

Cyanogen can be produced through several methods, including the oxidation of hydrogen cyanide using chlorine or nitrogen dioxide as catalysts. It is also generated via the thermal decomposition of mercuric cyanide or through the reaction of nitrogen with acetylene under electrical discharge . Due to its high toxicity, cyanogen poses significant health risks upon exposure, affecting the respiratory system and potentially leading to fatal outcomes .

- Hydrolysis: Cyanogen can be hydrolyzed in water to form oxamide:

- Formation of Cyanogen Halides: Cyanogen reacts with halogens to produce cyanogen halides:

- With chlorine:

- With bromine:

- With chlorine:

- Combustion: When burned in oxygen, cyanogen produces a blue flame with a temperature exceeding , indicating its high energy content .

Cyanogen is highly toxic and acts primarily by inhibiting cellular respiration. It interferes with the cytochrome c oxidase complex in the mitochondrial electron transport chain, leading to cellular hypoxia. Symptoms of exposure include headache, dizziness, confusion, nausea, and potentially death from respiratory failure . Due to its lethality, cyanogen has been considered for use in chemical warfare, classified under Schedule 3 of the Chemical Weapons Convention .

Cyanogen can be synthesized through several methods:

- Oxidation of Hydrogen Cyanide: This industrial method involves using chlorine gas over an activated silicon dioxide catalyst or nitrogen dioxide over copper salts.

- Thermal Decomposition: Heating mercuric cyanide leads to the formation of cyanogen:

- Copper Salt Reaction: Mixing copper(II) salts with cyanides results in an unstable copper(II) cyanide that decomposes into copper(I) cyanide and cyanogen:

Cyanogen's uniqueness lies in its dual functionality as both a toxic agent and a versatile reagent in synthetic chemistry. Its ability to form various derivatives distinguishes it from other simple cyanides and halides .

Research on the interactions of cyanogen with other substances has revealed its reactivity with oxygen and halogens. For instance:

- Cyanogen radicals react with oxygen to produce nitrogen oxides and carbon monoxide:

- Its interactions with water lead to hydrolysis products that can further participate in

Cyanogen, with the chemical formula (CN)2, exhibits a linear molecular configuration characterized by the structural arrangement N≡C-C≡N [1]. This linear geometry results from the sp hybridization of each atom in the molecule, which creates bond angles of 180 degrees between the atoms [5]. The linear structure is a direct consequence of the electronic configuration and bonding pattern within the molecule, where each atom forms bonds that extend in opposite directions along a single axis [3].

The linearity of cyanogen is further confirmed by spectroscopic studies and quantum mechanical calculations that demonstrate the molecule's symmetrical arrangement [9]. In this linear configuration, the two cyano groups are positioned at opposite ends of the carbon-carbon bond, creating a symmetrical molecule with no net dipole moment [1]. This structural feature is significant as it influences the molecule's physical properties and chemical reactivity [3].

Bond Characteristics and Lengths

The bonding in cyanogen involves both sigma and pi bonds that contribute to its overall stability and reactivity [7]. The bond characteristics in cyanogen are particularly interesting due to the presence of both carbon-carbon and carbon-nitrogen bonds with distinctive properties [4].

Carbon-Carbon Bond (1.37 Å)

The carbon-carbon bond in cyanogen measures approximately 1.37 Å in length, which is significantly shorter than the typical carbon-carbon single bond length of 1.54 Å found in alkanes [4]. This shortened bond length indicates partial double bond character resulting from electron delocalization across the molecule [6]. The carbon-carbon bond in cyanogen falls between the typical lengths for a single bond (1.54 Å) and a double bond (1.34 Å), suggesting a bond order of approximately 1.5 [4].

Table 1: Carbon-Carbon Bond Comparison in Cyanogen and Other Carbon Compounds [6] [4]

| Bond Type | Bond Length (Å) | Bond Order |

|---|---|---|

| C-C in Cyanogen | 1.37 | ~1.5 |

| C-C Single Bond (typical) | 1.54 | 1.0 |

| C=C Double Bond (typical) | 1.34 | 2.0 |

| Longest reported C-C bond | 1.806 | <1.0 |

The shortened carbon-carbon bond in cyanogen is a result of resonance effects that distribute electron density throughout the molecule, strengthening the central carbon-carbon connection [12]. This bond characteristic contributes significantly to the overall stability and reactivity of the cyanogen molecule [4].

Carbon-Nitrogen Triple Bond (1.16 Å)

The carbon-nitrogen triple bonds in cyanogen measure approximately 1.16 Å in length, which is consistent with the typical length of carbon-nitrogen triple bonds found in other compounds containing the cyano group [7] [20]. These strong triple bonds consist of one sigma bond and two pi bonds between each carbon and nitrogen atom [7]. The bond length data indicates that the carbon-nitrogen bonds in cyanogen maintain their triple bond character despite being part of a larger molecular system [20].

Table 2: Carbon-Nitrogen Bond Characteristics in Cyanogen and Related Compounds [7] [20]

| Compound | C≡N Bond Length (Å) | Bond Type |

|---|---|---|

| Cyanogen (N≡C-C≡N) | 1.16 | Triple bond |

| Cyano radical (CN) | 1.174 | Triple bond |

| Cyanogen iodide (ICN) | 1.162 | Triple bond |

| Typical C≡N triple bond | 1.16 | Triple bond |

The carbon-nitrogen triple bonds in cyanogen contribute significantly to the molecule's stability and reactivity [7]. The strong, short bonds are resistant to rotation and maintain the linear configuration of the molecule [5]. The triple bond character is preserved in cyanogen despite the resonance effects that influence the central carbon-carbon bond [3].

Resonance Structures and Stability

Cyanogen exhibits several resonance structures that contribute to its overall electronic configuration and stability [3]. The primary resonance structure features a single bond between the two carbon atoms and triple bonds between each carbon and its adjacent nitrogen atom (N≡C-C≡N) [1]. However, additional resonance structures can be drawn that distribute the electron density differently throughout the molecule [3].

Table 3: Major Resonance Structures of Cyanogen [3] [9]

| Resonance Structure | Description | Relative Contribution |

|---|---|---|

| N≡C-C≡N | Main structure with C-C single bond and C≡N triple bonds | Major |

| :N=C=C≡N | Contributing structure with C=C double bond | Minor |

| N≡C=C=N: | Contributing structure with C=C double bond | Minor |

The resonance stabilization in cyanogen is evidenced by the shortened carbon-carbon bond length, which indicates partial double bond character resulting from electron delocalization [4]. This resonance effect enhances the overall stability of the molecule and influences its chemical reactivity [9]. The resonant states in cyanogen have been studied experimentally through electron energy loss spectroscopy, which has revealed four resonances centered around 0.36 eV, 4.1 eV, 5.3 eV, and 7.3 eV [9].

The stability of cyanogen is further enhanced by the strong carbon-nitrogen triple bonds, which contribute significantly to the molecule's overall bond energy [12]. The carbon-carbon bond dissociation energy in cyanogen has been determined to be approximately 132.8±2 kcal mol⁻¹, which is consistent with a strengthened carbon-carbon bond due to resonance effects [12].

Quantum Mechanical Models of Bonding

Quantum mechanical models provide detailed insights into the bonding characteristics of cyanogen [15]. These models explain the electronic structure, bond formation, and molecular properties through various theoretical approaches [14].

The molecular orbital theory describes cyanogen as having delocalized π-electrons across the molecule, with the highest occupied molecular orbital (HOMO) being a π orbital and the lowest unoccupied molecular orbital (LUMO) being a π* orbital [14]. This electronic configuration explains the observed bond lengths and the molecule's reactivity patterns [15]. Each atom in cyanogen is considered to be sp hybridized, leaving two p orbitals on each atom to interact and form the π systems [3].

Table 4: Quantum Mechanical Models Applied to Cyanogen Bonding [3] [14] [15]

| Quantum Mechanical Model | Description of Bonding in Cyanogen | Key Features |

|---|---|---|

| Molecular Orbital Theory | Linear molecule with delocalized π-electrons across the molecule | Explains the shorter C-C bond length through π-electron delocalization |

| Valence Bond Theory | Resonance between multiple Lewis structures with varying bond orders | Accounts for resonance structures and their relative contributions |

| Hybrid Orbital Model | Each atom is sp-hybridized, leaving two p orbitals per atom to form π-bonds | Explains the linear geometry and bond angles of 180° |

Computational studies using methods such as regularized analytical continuation and complex adsorbing potential have been employed to explore the resonant states in cyanogen [10]. These theoretical approaches have shown good agreement with experimental data for low-lying resonances, although computational methods become less stable for higher-lying states [10]. Quantum chemical calculations have also been used to determine the carbon-carbon bond dissociation energy in cyanogen, with quadratic configuration interaction theory [QCISD(T)] predicting a value of 132.8±2 kcal mol⁻¹, which aligns well with experimental measurements [12].

Comparison with Other Pseudohalogens

Cyanogen is classified as a pseudohalogen due to its chemical behavior that resembles that of halogens in many respects [1]. Pseudohalogens are polyatomic analogues of halogens that can substitute for halogens in several classes of chemical compounds [13]. The comparison between cyanogen and other pseudohalogens reveals interesting similarities and differences in their structural and chemical properties [13].

Table 5: Structural Comparison of Cyanogen with Other Pseudohalogens [13] [16] [17]

| Pseudohalogen | Molecular Formula | Structure | Bond Characteristics |

|---|---|---|---|

| Cyanogen | (CN)₂ | Linear | C-C: 1.37 Å, C≡N: 1.16 Å |

| Thiocyanogen | (SCN)₂ | Non-linear | S-S: ~2.0 Å, C≡N: ~1.16 Å |

| Cyanogen Chloride | ClCN | Linear | Cl-C: ~1.63 Å, C≡N: ~1.16 Å |

| Cyanogen Bromide | BrCN | Linear | Br-C: ~1.79 Å, C≡N: ~1.16 Å |

Like halogens, cyanogen can form cyanogen halides (such as cyanogen chloride, bromide, and iodide) that are analogous to interhalogen compounds [17]. These cyanogen halides maintain the linear structure characteristic of cyanogen, with the halogen atom replacing one of the cyano groups [17]. The carbon-nitrogen triple bond length remains relatively constant across these compounds, indicating the stability of this structural feature [20].

Physical Description

COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a pungent, almond-like odor.

Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.]

Color/Form

XLogP3

Boiling Point

-21.1 °C

-21.2 °C

-6°F

Flash Point

NA (Gas)

Vapor Density

Relative vapor density (air = 1): 1.8

1.82

Density

0.9537 g/cu m at -21 °C

Relative density (water = 1): 0.95 (-21 °C)

0.95 (Liquid at -6°F)

1.82(relative gas density)

LogP

log Kow = 0.07

0.07

Odor

Pungent, penetrating odo

Melting Point

-27.9 °C

-27.83 °C

-18°F

UNII

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.30e+03 mmHg

4.30X10+3 mm Hg at 25 °C /extrapolated/

5.1 atm at 70°F

(70°F): 5.1 atm

Pictograms

Flammable;Acute Toxic;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

The continuous production of (CN)2 from HCN and O2 or H2O2 is utilized industrially on a small scale.

Preparation by adding an aqueous solution of sodium or potassium cyanide to an aqueous solution of copper(II) sulfate or chloride.

(1) potassium cyanide solutions is slowly dropped into copper sulfate solution; (2) mercury Cyanide is heated

For more Methods of Manufacturing (Complete) data for CYANOGEN (6 total), please visit the HSDB record page.

General Manufacturing Information

Shipped as a liquefied compressed gas. Forms cyanide in the body.

Analytic Laboratory Methods

Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total Cyanide/

EPA Method 9010 Total and Amenable Cyanide (Colorimetric, Manual) Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the HCN into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg CN/l, the standard deviations were + or - 0.005, + or - 0.007, + or - 0.031, and + or - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg CN/l, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/

Cyanogen may be determined in the presence of hydrogen cyanide by first scrubbing out the cyanide with silver nitrate solution and then estimating the cyanogen by the ferrocyanide or thiocyanate methods.

For more Analytic Laboratory Methods (Complete) data for CYANOGEN (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: spectrophotometry; Preparation Method: separation in a microdiffusion cell; treatment of absorber solution with chloramine T-phosphate and pyridine-pyrazolone reagent; Analyte: cyanide; Matrix: blood; Detection Limit: 0.1 ppm. /Total cyanide/

Method: spectrofluorometry; Preparation Method: separation in a microdiffusion cell; treatment of absorber solution with p-benzoquinone; Analyte: cyanide; Matrix: blood; Detection Limit: 0.025 ppm. /Total cyanide/

Method: high performance liquid chromatography with fluorescence detection; Preparation Method: separation of cells by centrifugation; extraction; derivitization; Analyte: cyanide; Matrix: blood cells; Detection Limit: 2 nanogram/mL. /Cyanide/

For more Clinical Laboratory Methods (Complete) data for CYANOGEN (11 total), please visit the HSDB record page.

Storage Conditions

Cyanogen should be stored in cool, well-ventilated locations, not near to flammable goods or open flames. Dry and pure (CN)2 can be stored in steel cylinders under pressure and at normal temperatures

Interactions

Dates

Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem